molecular formula C14H21BO3 B13641524 2-(2-(5-Ethylfuran-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(5-Ethylfuran-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13641524
M. Wt: 248.13 g/mol
InChI Key: QYMWSCXSYOHWDZ-MDZDMXLPSA-N
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Description

2-(2-(5-Ethylfuran-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the furan ring and the boron moiety in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Ethylfuran-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-ethylfuran-2-carbaldehyde with vinylboronic acid pinacol ester under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Ethylfuran-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(5-Ethylfuran-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling for the synthesis of biaryl compounds.

    Biology: Investigated for its potential in drug discovery and development.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-(5-Ethylfuran-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(5-Methylfuran-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-(5-Propylfuran-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(2-(5-Ethylfuran-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the ethyl group on the furan ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Properties

Molecular Formula

C14H21BO3

Molecular Weight

248.13 g/mol

IUPAC Name

2-[(E)-2-(5-ethylfuran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H21BO3/c1-6-11-7-8-12(16-11)9-10-15-17-13(2,3)14(4,5)18-15/h7-10H,6H2,1-5H3/b10-9+

InChI Key

QYMWSCXSYOHWDZ-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(O2)CC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(O2)CC

Origin of Product

United States

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